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Compound of Interest

Compound Name: Furo[3,4-CJpyridine

Cat. No.: B3350340

Furo[3,4-c]pyridine: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-c]pyridine, a heterocyclic aromatic compound, belongs to the family of furopyridines,
which are characterized by a fused furan and pyridine ring system. This core structure is of
significant interest in medicinal chemistry and materials science due to its presence in various
biologically active molecules and its potential as a versatile synthetic intermediate. This
technical guide provides an in-depth overview of the physical and chemical properties of the
Furo[3,4-c]pyridine core and its key derivatives, along with experimental methodologies for
their synthesis and characterization.

Physical and Chemical Properties of Furo[3,4-
c]pyridine

The parent Furo[3,4-c]pyridine is a white crystalline solid that is notably unstable at room
temperature, readily undergoing polymerization.[1] This inherent instability has limited the
experimental determination of many of its physical properties. Consequently, much of the
available data for the parent compound is derived from computational studies. In contrast,

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3350340?utm_src=pdf-interest
https://www.benchchem.com/product/b3350340?utm_src=pdf-body
https://www.benchchem.com/product/b3350340?utm_src=pdf-body
https://www.benchchem.com/product/b3350340?utm_src=pdf-body
https://www.benchchem.com/product/b3350340?utm_src=pdf-body
https://www.benchchem.com/product/b3350340?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2025/ob/d4ob01884b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3350340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

several of its derivatives, such as Furo[3,4-c]pyridine-1,3-dione and various dihydrofuro[3,4-
c]pyridines, exhibit greater stability, allowing for more extensive experimental characterization.

Table 1: Physical and Computed Properties of Furo[3,4-
clpyridine

Property Value Source
Molecular Formula C7HsNO PubChem|[2]
Molecular Weight 119.12 g/mol PubChem|[2]
White crystalline solid (at low o
Appearance RSC Publishing[1]
temperatures)
. Unstable at room temperature, o
Stability o RSC Publishing[1]
undergoes polymerization
XLogP3 1.2 PubChem[2]
Topological Polar Surface Area 26 A2 PubChem[2]
Heavy Atom Count 9 PubChem][2]
Hydrogen Bond Donor Count 0 PubChem|[2]
Hydrogen Bond Acceptor
2 PubChem|[2]
Count
Rotatable Bond Count 0 PubChem|[2]

Table 2: Physical Properties of Key Furo[3,4-c]pyridine
Derivatives
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Molecular ) . o
Molecular . Physical Melting Boiling
Compound Weight ( . .
Formula State Point (°C) Point (°C)
g/mol )
Furo[3,4- Solid, white 334.6 £15.0
c]pyridine- C7H3NOs 149.10 to off-white 75-77 (at 760
1,3-dione powder mmHgQ)
1,3-
Dihydrofuro[3  CsH7NO 121.14
,4-c]pyridine
6,7-

Dihydrofuro[3  (Substituted)
,4-C]pyridines

Note: Data for some derivatives is limited and may vary based on substitution.

Chemical Synthesis and Reactivity

The synthesis of the Furo[3,4-c]pyridine core is challenging due to its instability. However,
several strategies have been developed for the synthesis of the furopyridine ring system, which
can be broadly categorized into the formation of the furan ring onto a pre-existing pyridine or
the construction of the pyridine ring on a furan precursor.

General Synthetic Strategies:

o Retro-Diels-Alder Reactions: This approach involves the flash vacuum thermolysis (FVT) of
1,4-epoxides to generate the furo[3,4-c]pyridine skeleton.[1] This method is suitable for
producing highly reactive, unstable compounds.

» Domino Reactions: A convenient one-pot synthesis for novel 1,3-dihydrofuro[3,4-
c]pyridines has been reported, starting from pyridoxal and various ketones under basic
conditions.[3]

o Cyclization Reactions: The synthesis of 6,7-dihydrofuro[3,4-c]pyridines can be achieved
from N-homopropargylic f-enaminones through a reaction with molecular iodine or N-
iodosuccinimide.[1]
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Experimental Protocol: Domino Synthesis of 1,3-
Dihydrofuro[3,4-c]pyridines

This protocol describes a general procedure for the synthesis of 1,3-dihydrofuro[3,4-
c]pyridine derivatives from pyridoxal and a ketone.[3]

Materials:

Pyridoxal hydrochloride

Appropriate alkyl, aryl, or heteroaryl ketone

Sodium hydroxide (NaOH)

Ethanol

Procedure:

Dissolve pyridoxal hydrochloride and the selected ketone in ethanol.

Add a solution of sodium hydroxide in ethanol to the mixture. The optimal amount of NaOH is
typically 4 equivalents.[3]

Stir the reaction mixture at room temperature for 48 hours.[3]

The product often precipitates out of the solution and can be isolated by filtration.

Further purification can be achieved by recrystallization from ethanol.

Characterization: The synthesized compounds are typically characterized by:

FTIR Spectroscopy: To identify functional groups.

1H and 13C NMR Spectroscopy: To determine the chemical structure.

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

X-ray Crystallography: To determine the three-dimensional structure of crystalline products.
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Caption: General experimental workflow for the synthesis, characterization, and biological
evaluation of Furo[3,4-c]pyridine derivatives.

Reactivity of the Furo[3,4-c]pyridine Core

The parent Furo[3,4-c]pyridine is a reactive diene and readily participates in Diels-Alder
reactions.[1] This reactivity has been exploited in the synthesis of more complex heterocyclic
systems. Substituted furo[3,4-c]pyridines have also been identified as reactive intermediates
in the synthesis of hetero-polyaromatic compounds.[1] The dihydro derivatives are generally
more stable and serve as important scaffolds in medicinal chemistry.
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Biological Activity and Drug Development Potential

While the parent Furo[3,4-c]pyridine is too unstable for direct therapeutic applications, its
derivatives have shown promising biological activities. Research has primarily focused on
substituted dihydrofuro[3,4-c]pyridines and related structures.

e Enzyme Inhibition: Derivatives of the Furo[3,4-c]pyridine core have been investigated as
inhibitors of various enzymes.

» Anticancer Activity: The furopyridine scaffold is considered a privileged structure in the
development of anticancer agents, with some derivatives showing cytotoxic activity against

cancer cell lines.

The development of drugs based on the Furo[3,4-c]pyridine scaffold often involves modifying
the core structure to enhance stability, improve pharmacokinetic properties, and increase target

specificity.

Furo[3,4-c]pyridine Core
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Caption: Logical relationship illustrating the properties and applications of the Furo[3,4-
c]pyridine core.

Conclusion

Furo[3,4-c]pyridine represents a fascinating yet challenging heterocyclic system. Its inherent
instability has driven research towards its more stable derivatives, which have emerged as
promising scaffolds in drug discovery and organic synthesis. The continued exploration of novel
synthetic routes and the elucidation of the structure-activity relationships of its derivatives will
undoubtedly lead to the development of new therapeutic agents and advanced materials. This
guide provides a foundational understanding of the core properties of Furo[3,4-c]pyridine,
serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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